Calmodulin Dependent Protein Kinase Substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

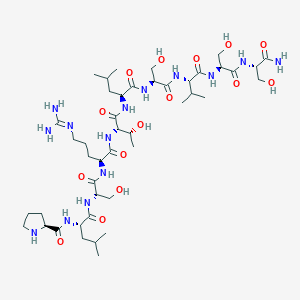

Molecular Formula |

C44H80N14O15 |

|---|---|

Molecular Weight |

1045.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H80N14O15/c1-20(2)14-26(51-35(65)24-10-8-12-48-24)37(67)54-29(17-60)39(69)50-25(11-9-13-49-44(46)47)36(66)58-33(23(7)63)43(73)52-27(15-21(3)4)38(68)55-31(19-62)41(71)57-32(22(5)6)42(72)56-30(18-61)40(70)53-28(16-59)34(45)64/h20-33,48,59-63H,8-19H2,1-7H3,(H2,45,64)(H,50,69)(H,51,65)(H,52,73)(H,53,70)(H,54,67)(H,55,68)(H,56,72)(H,57,71)(H,58,66)(H4,46,47,49)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |

InChI Key |

BNACNLHMHFSZIL-PLOTUDQFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Identification of Novel Calmodulin-Dependent Protein Kinase (CaMK) Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of CaMK Signaling

Calmodulin-Dependent Protein Kinases (CaMKs) are a family of serine/threonine protein kinases that play a pivotal role as mediators of calcium (Ca²⁺) signaling in eukaryotic cells.[1] These enzymes translate transient changes in intracellular Ca²⁺ concentration into a diverse array of cellular responses, including gene expression, cell cycle regulation, synaptic plasticity, and metabolism. The CaMK family includes specialized kinases like Myosin Light Chain Kinase (MLCK) and broad-substrate kinases such as CaMKI, CaMKII, and CaMKIV.[2]

The functional output of CaMK activation is determined by the specific downstream proteins they phosphorylate. Identifying these substrates is therefore critical to understanding the fundamental mechanisms of Ca²⁺-mediated signaling pathways.[3][4] For drug development professionals, elucidating these kinase-substrate relationships is paramount for discovering therapeutic targets and developing specific inhibitors for diseases where CaMK signaling is dysregulated, such as cancers, neurodegenerative disorders, and inflammatory conditions.[5] However, the identification of bona fide substrates is challenging due to the transient nature of kinase-substrate interactions, the complexity of cellular phosphoproteomes, and the potential for indirect phosphorylation events.[6][7][8] This guide provides an in-depth overview of modern techniques used to identify and validate novel CaMK substrates.

The Core CaMK Activation Pathway

The activation of most CaMKs is initiated by an increase in intracellular Ca²⁺ levels. This Ca²⁺ binds to the ubiquitous Ca²⁺-sensor protein, Calmodulin (CaM).[2] The resulting Ca²⁺/CaM complex undergoes a conformational change that enables it to bind to and activate CaMKs, typically by displacing an autoinhibitory domain from the kinase's catalytic core. This process initiates the phosphorylation of downstream substrates.

Methodologies for Novel Substrate Identification

A variety of techniques, ranging from traditional biochemical assays to advanced proteomic strategies, can be employed to identify CaMK substrates. These methods can be broadly categorized as in vitro, in vivo, and combined approaches.

In Vitro Approaches

These methods identify potential substrates by testing the kinase's activity outside of a cellular context.

-

Direct Kinase Assays: The most traditional method involves incubating purified, active CaMK with a putative substrate in the presence of ATP.[9] Phosphorylation is detected using radioactive [γ-³²P]ATP and autoradiography or non-radioactive methods like HPLC-MS or luminescence-based assays that measure ADP production.[6][10][11]

-

Protein/Peptide Arrays: These high-throughput platforms allow for the simultaneous screening of thousands of purified proteins or peptides spotted on a microarray.[9] The array is incubated with active CaMK and ATP, and phosphorylated targets are identified, often using phospho-specific antibodies or radioactive ATP.[3]

-

Kinase-Interacting Substrate Screening (KISS): This affinity-based method uses a recombinant kinase immobilized on beads to "fish" for interacting substrates from a cell lysate.[5] The captured proteins are then incubated with ATP to promote phosphorylation, and the newly phosphorylated substrates are identified by mass spectrometry.[5]

In Vivo and In-Cell Approaches

These methods aim to identify substrates within their native cellular environment, providing greater physiological relevance.

-

Quantitative Phosphoproteomics: This is a powerful, unbiased approach that uses mass spectrometry (MS) to globally profile protein phosphorylation.[12][13] A common strategy involves perturbing CaMK activity in cells (e.g., via a specific inhibitor or genetic knockout) and then quantifying changes in the phosphoproteome compared to a control group.[8][14][15] Proteins with significantly decreased phosphorylation upon CaMK inhibition are considered candidate substrates.

-

Chemical Genetics (Analog-Sensitive Kinases): This sophisticated technique involves engineering a CaMK with a modified ATP-binding pocket (a "holed" kinase).[16] This mutant kinase can uniquely accept a bulky ATP analog (a "bumped" ATP) that wild-type kinases cannot use.[3][16] By supplying a tagged, bulky ATP analog to cells expressing the mutant CaMK, its direct substrates can be specifically labeled and subsequently identified.[3][17]

-

Inducible Degradation: Technologies such as the auxin-inducible degron (AID) system allow for the rapid and specific degradation of a target kinase.[14] Coupling this technique with quantitative phosphoproteomics enables the identification of substrates by observing which phosphorylation sites decrease upon acute depletion of the kinase.[12][14]

Combined Strategies

To increase the confidence of substrate identification, researchers often combine in vitro and in vivo methods.

-

Kinase Assay Linked with Phosphoproteomics (KALIP): The KALIP strategy provides high-confidence candidates by cross-validating in vivo and in vitro data.[7][12] It involves comparing the phosphopeptides identified in an in vivo phosphoproteomic screen (with and without kinase activity) against those phosphorylated by the kinase in an in vitro assay using a complex peptide library derived from cell lysates.[4][7][8]

Data Presentation 1: Comparison of Substrate Identification Methods

| Method | Type | Advantages | Limitations |

| Direct Kinase Assay | In Vitro | Simple, direct confirmation of phosphorylation. | Low-throughput; may identify non-physiological substrates. |

| Protein/Peptide Arrays | In Vitro | High-throughput screening capability.[9] | Prone to artifacts; no phosphorylation site information for protein arrays.[9] |

| KISS | In Vitro | Identifies substrates that physically interact with the kinase.[5] | May miss transient interactions; requires further validation.[5] |

| Phosphoproteomics | In Vivo | Unbiased, global discovery in a physiological context.[12] | Cannot distinguish between direct and indirect phosphorylation events.[8] |

| Chemical Genetics | In Vivo | Specifically labels direct substrates of the target kinase.[3] | Requires genetic engineering of the kinase; synthesis of ATP analogs. |

| KALIP | Combined | High-confidence identification by cross-validation.[12] | Technically complex and resource-intensive. |

Experimental Workflows and Protocols

Successful substrate identification relies on robust and well-executed experimental protocols. Below are generalized workflows for key methodologies.

General Phosphoproteomics Workflow

The identification of kinase substrates via phosphoproteomics is a cornerstone of modern cell biology. The workflow involves several critical steps, from sample preparation to sophisticated data analysis, to pinpoint phosphorylation events regulated by a specific kinase.

Protocol 1: In Vitro CaMKII Kinase Assay (Non-Radioactive, HPLC-MS Based)

This protocol is adapted from methods developed for non-radioactive kinase activity measurement.[10] It quantifies the conversion of a specific peptide substrate to its phosphorylated form.

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 50 µL final volume, combine:

-

25 µL of 2x Kinase Assay Buffer (e.g., 40 mM HEPES pH 7.4, 20 mM MgCl₂, 2 mM DTT, 0.2 mM CaCl₂).

-

5 µL of purified active CaMKII.

-

5 µL of Calmodulin solution.

-

5 µL of a specific peptide substrate (e.g., 100 µM Autocamtide-2).[10]

-

5 µL of water or test inhibitor compound.

-

-

Initiate Reaction: Start the reaction by adding 5 µL of 10x ATP solution (final concentration 100-500 µM).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of a stop solution, such as 1% formic acid.[10] This acidifies the sample and denatures the enzyme.

-

Analysis by HPLC-MS:

-

Inject the terminated reaction mixture into an HPLC system coupled to a mass spectrometer.

-

Separate the substrate peptide from the phosphopeptide using a C18 reverse-phase column.

-

Quantify the peak areas for both the substrate and the product using their specific mass-to-charge ratios.

-

-

Data Interpretation: Calculate the percentage of substrate conversion to determine kinase activity. When testing inhibitors, calculate the IC50 value based on a dose-response curve.[10]

Protocol 2: Phosphopeptide Enrichment for MS Analysis

Enriching for phosphopeptides is a crucial step to increase the number of identified phosphorylation sites from a complex protein digest.[12][13]

-

Sample Preparation: Start with trypsin-digested peptides from cell lysates (as shown in the workflow diagram). Ensure the sample is acidified (e.g., to 1% trifluoroacetic acid).

-

Column Equilibration: Use a titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) spin tip or column. Equilibrate the column according to the manufacturer's instructions, typically involving washes with a high organic solvent followed by a loading buffer.

-

Peptide Loading: Load the acidified peptide sample onto the equilibrated column. Allow the sample to pass through the column by centrifugation.

-

Washing: Wash the column extensively with a wash buffer (e.g., 50% acetonitrile, 0.1% TFA) to remove non-phosphorylated peptides.

-

Elution: Elute the bound phosphopeptides using an alkaline elution buffer (e.g., 5% ammonia solution or 1 M ammonium bicarbonate).

-

Post-Elution Processing: Dry the eluted phosphopeptides in a vacuum centrifuge. Reconstitute the sample in a small volume of MS-compatible solvent (e.g., 0.1% formic acid) immediately before LC-MS/MS analysis.

Validation of Candidate Substrates

High-throughput screening methods often generate a large number of candidate substrates.[5] A rigorous validation process is essential to confirm which of these are true, physiologically relevant targets.

Data Presentation 2: Example CaMKII Substrate Candidates from a Phosphoproteomic Screen

| Protein | Gene | Phosphorylation Site | Fold Change (Inhibitor/Control) | Putative Motif |

| Synapsin-1 | SYN1 | Ser553 | 0.21 | R-X-X-S |

| Ryanodine receptor 2 | RYR2 | Ser2814 | 0.35 | R-X-X-S |

| Protein Phosphatase 1 | PPP1CA | Thr320 | 0.42 | R-X-X-T |

| Candidate Protein A | CPTA | Ser150 | 0.25 | L-X-R-X-X-S |

| Candidate Protein B | CPTB | Thr98 | 0.39 | R-Q-E-T |

Data is hypothetical and for illustrative purposes.

Key Validation Steps:

-

In Vitro Kinase Assay: Confirm direct phosphorylation by incubating purified candidate protein with active CaMK.[9]

-

Site-Directed Mutagenesis: Mutate the identified phosphorylation site (e.g., Serine to Alanine) in the candidate protein. Demonstrate in cells that this mutant is no longer phosphorylated in response to CaMK activation.

-

Phospho-specific Antibodies: Develop antibodies that specifically recognize the phosphorylated form of the substrate.[16] Use these tools to monitor the phosphorylation event in cells and tissues under various physiological conditions.

-

Functional Assays: Investigate the functional consequence of phosphorylation.[18] Assess whether the phospho-mutant (or phospho-mimetic, e.g., Serine to Aspartic Acid) form of the substrate alters its localization, activity, or binding partners.[18]

Conclusion

The identification of novel CaMK substrates remains a dynamic and evolving field. While traditional biochemical methods are still valuable for validation, the integration of unbiased, high-throughput techniques like quantitative phosphoproteomics has revolutionized the scale of substrate discovery.[5][12] Strategies that combine in vivo discovery with in vitro validation, such as KALIP, provide the highest level of confidence in assigning new substrates.[7] A thorough and multi-faceted approach, as outlined in this guide, is essential for accurately mapping the complex signaling networks governed by CaMKs, ultimately paving the way for new biological insights and therapeutic interventions.

References

- 1. CAMK2A calcium/calmodulin dependent protein kinase II alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Understanding and exploiting substrate recognition by protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Assay-Linked Phosphoproteomics: Discovery of Direct Kinase Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. A novel method to identify protein kinase substrates: eEF2 kinase is phosphorylated and inhibited by SAPK4/p38δ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Proteomic approaches for protein kinase substrate identification in Apicomplexa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinase Selectivity Profiling Systems—CAMK1 and CAMK2 [promega.com]

- 12. mdpi.com [mdpi.com]

- 13. Identification of protein kinase substrates by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of a novel CaMKK substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing the Consensus Sequence for CaMKI Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the consensus phosphorylation sequence of Calcium/Calmodulin-dependent protein kinase I (CaMKI). This document details the CaMKI signaling pathway, experimental protocols for determining substrate specificity, and quantitative data on known peptide substrates.

Introduction to CaMKI and Substrate Specificity

Calcium/calmodulin-dependent protein kinase I (CaMKI) is a serine/threonine kinase that plays a crucial role in various cellular processes, including gene expression, neuronal differentiation, and cytoskeletal organization. The specificity of CaMKI is determined by the amino acid sequence surrounding the target serine or threonine residue. Identifying this "consensus sequence" is fundamental for understanding CaMKI's function, discovering its physiological substrates, and developing specific inhibitors or activators for therapeutic purposes. The consensus sequence for CaMKI is generally recognized to have a basic residue, preferably arginine (Arg), at the -3 position relative to the phosphorylation site (P).

The CaMKI Signaling Pathway

CaMKI is activated downstream of intracellular calcium signals. An increase in intracellular calcium concentration leads to the binding of calcium ions to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates CaMKI kinase (CaMKK), which in turn phosphorylates and activates CaMKI. Activated CaMKI can then phosphorylate its specific downstream substrates, leading to a cellular response.

Caption: The CaMKI signaling cascade is initiated by an influx of calcium.

Quantitative Analysis of CaMKI Substrate Phosphorylation

Determining the kinetic parameters of CaMKI for various peptide substrates is crucial for quantitatively defining its consensus sequence. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While detailed kinetic data for CaMKI with a wide range of substrates is limited in publicly available literature, studies have identified several peptide substrates and their relative phosphorylation efficiencies.

| Substrate Peptide | Sequence | Relative Specificity (Compared to Syntide-2) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Syntide-2 | PLARTLSVAGLPGKK | 1 | 12 (for CaMKII) | N/A | N/A |

| Synapsin site-1 peptide | LRRRLSDSNF | 17-fold higher | N/A | N/A | N/A |

| ADR1G peptide | LRRASLG | 400-fold higher | N/A | N/A | N/A |

Experimental Protocols

Characterizing the CaMKI consensus sequence involves a series of experiments, from identifying potential substrate sequences to quantifying their phosphorylation by the kinase.

Experimental Workflow

The general workflow for characterizing the CaMKI consensus sequence is a multi-step process that begins with the generation of a diverse peptide library and culminates in the kinetic analysis of lead candidate substrates.

Caption: Workflow for determining the CaMKI phosphorylation consensus sequence.

Detailed Methodology: Peptide Library Screening

This protocol outlines the steps for identifying preferred CaMKI substrate sequences using a positional scanning peptide library.

Objective: To determine the amino acid preferences at positions surrounding the phosphorylation site.

Materials:

-

Recombinant active CaMKI

-

Positional scanning peptide library (e.g., from a commercial vendor)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 2 mM CaCl₂, 1 µM Calmodulin)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reactions: In a 96-well plate, prepare a master mix containing kinase buffer, active CaMKI, and [γ-³²P]ATP.

-

Add Peptides: To each well, add a different peptide pool from the positional scanning library. Each pool will have a fixed amino acid at one position and a degenerate mixture of amino acids at all other positions.

-

Initiate Reaction: Add the kinase master mix to each well to start the phosphorylation reaction. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Spot: Stop the reaction by adding a solution containing EDTA. Spot a small aliquot from each well onto a sheet of phosphocellulose paper.

-

Wash Paper: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify Phosphorylation: Air-dry the paper and quantify the amount of incorporated ³²P in each spot using a scintillation counter or phosphorimager.

-

Data Analysis: For each position surrounding the phosphorylation site, determine the relative phosphorylation level for each of the 20 amino acids. The amino acids that result in the highest levels of phosphorylation at each position define the optimal consensus sequence.

Detailed Methodology: In Vitro Kinase Assay for Kinetic Analysis

This protocol describes how to determine the Km and kcat of CaMKI for a specific peptide substrate.

Objective: To quantify the kinetic parameters of CaMKI for a given peptide substrate.

Materials:

-

Recombinant active CaMKI of known concentration

-

Synthetic peptide substrate of interest

-

[γ-³²P]ATP

-

Kinase buffer

-

Phosphocellulose paper

-

Wash buffer

-

Scintillation counter and scintillation fluid

Procedure:

-

Set up Reactions: Prepare a series of reactions with a fixed concentration of CaMKI and [γ-³²P]ATP, and varying concentrations of the peptide substrate. It is important to use a range of substrate concentrations that bracket the expected Km.

-

Initiate and Time Reactions: Start the reactions by adding the enzyme. At several time points, remove an aliquot of the reaction mixture and spot it onto phosphocellulose paper to stop the reaction. This will allow you to determine the initial velocity of the reaction.

-

Wash and Quantify: Wash the phosphocellulose paper as described in the peptide library screening protocol and quantify the incorporated radioactivity.

-

Calculate Initial Velocities: For each substrate concentration, plot the amount of product formed against time. The initial velocity (v₀) is the slope of the linear portion of this curve.

-

Determine Km and Vmax: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

-

Calculate kcat: Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E], where [E] is the concentration of the enzyme in the assay.

-

Calculate Catalytic Efficiency: Determine the catalytic efficiency by calculating the kcat/Km ratio.

Conclusion

Characterizing the consensus phosphorylation sequence of CaMKI is a critical step in elucidating its biological roles and for the development of targeted therapeutics. The combination of peptide library screening to identify preferred substrate motifs and detailed kinetic analysis of individual peptides provides a robust framework for defining the substrate specificity of this important kinase. While the core consensus sequence for CaMKI is established, further research is needed to fully map the spectrum of its substrates and the nuances of its regulation. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this expanding field of knowledge.

The Quest for Endogenous Substrates of Calmodulin-Dependent Protein Kinase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calmodulin-Dependent Protein Kinase IV (CaMKIV), a key serine/threonine kinase, plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, neuronal plasticity, and immune responses.[1] Its activity is tightly regulated by intracellular calcium levels through the calcium-binding protein calmodulin. The discovery and validation of its endogenous substrates are crucial for elucidating its signaling pathways and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the methodologies employed in the discovery of CaMKIV substrates, presents quantitative data on known substrates, and details the experimental protocols for their identification and validation.

Identified Endogenous Substrates of CaMKIV

The identification of bona fide endogenous substrates is a cornerstone of understanding the functional roles of any protein kinase. Over the years, a combination of biochemical and proteomic approaches has led to the identification of several key substrates of CaMKIV. These substrates are primarily involved in transcriptional regulation and cellular signaling.

| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | Key References |

| CREB (cAMP response element-binding protein) | Ser133 | Activation of gene transcription. CaMKIV is a potent activator of CREB-mediated transcription.[1][2] | --INVALID-LINK-- |

| MEF2D (Myocyte enhancer factor 2D) | Not explicitly detailed in search results | Modulation of MEF2D-dependent gene expression, particularly in T-cells.[1] | --INVALID-LINK-- |

| RORA (RAR-related orphan receptor alpha) | Not explicitly detailed in search results | Regulation of transcriptional activity.[1] | --INVALID-LINK-- |

| JUN (Jun proto-oncogene, AP-1 transcription factor subunit) | Not explicitly detailed in search results | Activation of AP-1 mediated transcription.[1] | --INVALID-LINK-- |

| HDACs (Histone Deacetylases) | Not explicitly detailed in search results | Phosphorylation promotes the release of HDACs from MEF2, leading to the activation of gene expression.[1] | --INVALID-LINK-- |

| Cabin1 | Not explicitly detailed in search results | Phosphorylation by CaMKIV leads to its nuclear export, relieving its repression of MEF2. | --INVALID-LINK-- |

Experimental Methodologies for Substrate Discovery

The identification of direct kinase substrates requires a multi-faceted approach, often combining in vitro biochemical assays with in vivo cellular studies. The following sections detail the core experimental protocols used to discover and validate CaMKIV substrates.

In Vitro Kinase Assays

In vitro kinase assays are fundamental for determining if a protein is a direct substrate of a kinase. These assays typically involve incubating the purified active kinase with a putative substrate in the presence of ATP.

Detailed Protocol for CaMKIV In Vitro Kinase Assay:

a) Reagents and Buffers:

-

Kinase Buffer (5X): 100 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM DTT, 50 mM β-glycerophosphate, 5 mM Na₃VO₄. Store at -20°C.

-

ATP Solution: 10 mM ATP in water. Store at -20°C.

-

[γ-³²P]ATP: Specific activity >3000 Ci/mmol.

-

Active CaMKIV: Recombinant, purified CaMKIV pre-activated by CaMKK in the presence of Ca²⁺/Calmodulin.

-

Substrate: Purified recombinant protein or synthetic peptide.

-

Stopping Solution: 2X Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).

b) Assay Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction:

-

5 µL of 5X Kinase Buffer

-

1 µL of active CaMKIV (e.g., 50-100 ng)

-

5 µL of substrate (e.g., 1-5 µg of protein or 10-50 µM peptide)

-

x µL of sterile deionized water to bring the volume to 24 µL.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 1 µL of a 1:10 mixture of [γ-³²P]ATP and cold ATP (final concentration of ATP: 100 µM).

-

Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically.

-

Terminate the reaction by adding 25 µL of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Analyze the samples by SDS-PAGE followed by autoradiography to visualize the phosphorylated substrate.

Phosphoproteomics for Unbiased Substrate Discovery

Phosphoproteomics has emerged as a powerful tool for the large-scale, unbiased identification of kinase substrates in a cellular context. This approach typically involves the quantitative comparison of phosphoproteomes under conditions of active versus inhibited or depleted kinase.

Workflow for CaMKIV Substrate Discovery using Phosphoproteomics:

A common strategy is the Kinase Assay Linked with Phosphoproteomics (KALIP) approach.[3] This method combines in vitro kinase assays on a complex peptide mixture with in vivo phosphoproteomic analysis.

a) In Vitro Kinase Reaction with Cellular Peptides:

-

Cell Lysis and Protein Digestion: Lyse cells (e.g., neuronal or T-cells) in a buffer containing phosphatase and protease inhibitors. Digest the proteome with trypsin.

-

Dephosphorylation: Treat the resulting peptide mixture with a broad-specificity phosphatase (e.g., alkaline phosphatase) to remove existing phosphorylations.

-

In Vitro Kinase Reaction: Incubate the dephosphorylated peptide pool with active CaMKIV and ATP.

-

Phosphopeptide Enrichment: Enrich the newly phosphorylated peptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[4]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry to identify the sequences and phosphorylation sites.

b) In Vivo Phosphoproteome Analysis:

-

Cellular Perturbation: Inhibit CaMKIV activity in cells using a specific inhibitor (e.g., KN-93, although it also inhibits CaMKII[5]) or deplete CaMKIV using techniques like shRNA-mediated knockdown.

-

Quantitative Phosphoproteomics: Compare the phosphoproteomes of the CaMKIV-inhibited/depleted cells with control cells using stable isotope labeling (e.g., SILAC) or label-free quantification.

-

Data Analysis: Identify phosphosites that show a significant decrease in phosphorylation upon CaMKIV inhibition/depletion.

c) Data Integration:

Direct substrates of CaMKIV are identified as those proteins that are phosphorylated in the in vitro kinase assay and also show decreased phosphorylation in the in vivo experiment.

Lentiviral shRNA Knockdown for In Vivo Validation

Lentiviral-mediated shRNA knockdown is a robust method for reducing the expression of a target protein in a wide range of cell types, including primary neurons, to validate its role in substrate phosphorylation in a cellular context.

Protocol for Lentiviral shRNA Knockdown of CaMKIV:

-

shRNA Design and Cloning: Design and clone shRNA sequences targeting CaMKIV into a lentiviral vector (e.g., pLKO.1).[6][7][8][9] It is recommended to test multiple shRNA sequences to ensure efficient knockdown.

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Virus Harvest and Titration: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection and determine the viral titer.

-

Transduction of Target Cells: Transduce the target cells (e.g., primary neurons or Jurkat T-cells) with the lentiviral particles at an appropriate multiplicity of infection (MOI).

-

Selection and Validation of Knockdown: Select for transduced cells (e.g., using puromycin resistance) and validate the knockdown of CaMKIV expression by Western blotting or qRT-PCR.

-

Analysis of Substrate Phosphorylation: Analyze the phosphorylation status of putative substrates in the CaMKIV-knockdown cells compared to control cells (transduced with a non-targeting shRNA) using phospho-specific antibodies and Western blotting.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key CaMKIV-related pathways and workflows.

Caption: CaMKIV Activation and Signaling Pathway.

Caption: Experimental Workflow for CaMKIV Substrate Validation.

Conclusion

The identification and characterization of endogenous CaMKIV substrates are paramount to understanding its physiological and pathological roles. The methodologies outlined in this guide, from traditional in vitro kinase assays to cutting-edge phosphoproteomics, provide a robust framework for researchers to uncover novel substrates and further delineate the intricate signaling networks governed by CaMKIV. Such knowledge is indispensable for the development of novel therapeutic strategies targeting CaMKIV-mediated pathways in various diseases.

References

- 1. Introduction [ucl.ac.uk]

- 2. Differential activation of CREB by Ca2+/calmodulin-dependent protein kinases type II and type IV involves phosphorylation of a site that negatively regulates activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Rapid determination of multiple linear kinase substrate motifs by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. horizondiscovery.com [horizondiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 9. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]

Exploring the Substrate Specificity of Different CaMK Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Calcium/Calmodulin-dependent protein kinase (CaMK) substrate specificity, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The CaMK family of serine/threonine protein kinases plays a pivotal role in decoding intracellular calcium signals and translating them into a wide array of cellular responses. Understanding the substrate specificity of different CaMK isoforms is crucial for dissecting their distinct signaling pathways and for the rational design of therapeutic interventions targeting these enzymes.

Introduction to CaMK Isoforms

The CaMK family is a diverse group of enzymes that are activated by the binding of a Ca2+/calmodulin (CaM) complex.[1] They are broadly classified into two main categories: specialized CaMKs with a narrow substrate specificity, and multifunctional CaMKs that phosphorylate a wide range of protein substrates.[1] This guide will focus on the multifunctional CaMKs, primarily CaMKI, CaMKII, and CaMKIV, which are key mediators of calcium signaling in various physiological processes.

Activation of these kinases is a tightly regulated process. An increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. This Ca2+/CaM complex then binds to the regulatory domain of a CaMK, causing a conformational change that relieves autoinhibition and exposes the catalytic domain for substrate binding and phosphorylation.[2] Furthermore, the activity of CaMKI and CaMKIV is also regulated by an upstream CaMK kinase (CaMKK), which phosphorylates a conserved threonine residue in their activation loop, leading to their full activation.[1][3]

Substrate Specificity of CaMK Isoforms

The ability of different CaMK isoforms to phosphorylate specific substrates is determined by the amino acid sequence surrounding the target serine or threonine residue, known as the consensus phosphorylation motif. While there are overlapping specificities, distinct preferences contribute to the unique biological roles of each isoform.

CaMKI

CaMKI is involved in various cellular processes, including gene expression, cell motility, and neuronal development.[4] While a definitive and universally accepted consensus sequence for CaMKI is not as well-established as for CaMKII, studies have revealed some key determinants of its substrate recognition.

Substrate Recognition Motif: Early studies suggested that CaMKI prefers a basic residue (Arginine or Lysine) at the -3 position relative to the phosphorylation site (P-3). However, the broader consensus is less stringent than that of CaMKII. Some studies indicate that the residues at other positions, including hydrophobic residues, also play a significant role in substrate recognition.

Known Substrates: A comprehensive list of validated CaMKI substrates is still evolving. Some of the well-characterized substrates include transcription factors and cytoskeletal-associated proteins.

| Substrate | Phosphorylation Site | Functional Consequence |

| Synapsin I | Ser9 | Regulation of neurotransmitter release |

| CREB (cAMP response element-binding protein) | Ser133 | Gene transcription |

| VASP (Vasodilator-stimulated phosphoprotein) | Ser157 | Regulation of actin dynamics |

Quantitative data (Km, kcat) for CaMKI substrates is limited in the publicly available literature.

CaMKII

CaMKII is the most extensively studied of the multifunctional CaMKs and is renowned for its crucial role in synaptic plasticity, learning, and memory.[5][6] It exists as a multimeric holoenzyme, and its activation can become Ca2+/CaM-independent through autophosphorylation.[5]

Substrate Recognition Motif: The minimal consensus sequence for CaMKII phosphorylation is R-X-X-S/T , where R is an arginine at the P-3 position, X is any amino acid, and S/T is the serine or threonine phosphorylation site.[5] However, a more expanded and optimal consensus sequence has been proposed as R/K-X-X-Φ-X-R/K-X-X-S/T-Φ , where Φ represents a hydrophobic residue.[5] The presence of basic residues at P-3 and/or P-5, and hydrophobic residues at P+1 and P+2, significantly enhances substrate recognition and phosphorylation efficiency.

Known Substrates: CaMKII has a broad range of substrates involved in diverse cellular functions. The δ and γ isoforms are found throughout the body, while the α and β isoforms are predominantly expressed in neuronal tissue.[7][8]

| Substrate | Isoform(s) | Phosphorylation Site(s) | Functional Consequence | Kinetic Parameters |

| GluN2B (NMDA Receptor Subunit) | CaMKIIα, β | Ser1303 | Regulation of ion channel activity and synaptic plasticity | - |

| GluA1 (AMPA Receptor Subunit) | CaMKIIα, β | Ser831 | Increased channel conductance | - |

| Phospholamban (PLN) | CaMKIIδ | Thr17 | Regulation of cardiac muscle contractility | - |

| Ryanodine Receptor 2 (RyR2) | CaMKIIδ | Ser2814 | Regulation of sarcoplasmic reticulum Ca2+ release | - |

| Titin | CaMKIIδ | Ser26, Ser170 (in PEVK domain) | Modulation of diastolic stiffness | - |

| Autocamtide-2 (synthetic peptide) | CaMKII | Thr286 (in CaMKIIα) | Used for in vitro kinase assays | - |

| Syntide-2 (synthetic peptide) | CaMKII | - | Used for in vitro kinase assays | - |

Specific Km and kcat values for most CaMKII substrates are not consistently reported across different studies and experimental conditions.

CaMKIV

CaMKIV is primarily localized to the nucleus and plays a critical role in regulating gene expression in response to calcium signals, particularly in neurons and immune cells.[9][10]

Substrate Recognition Motif: Similar to other CaMKs, CaMKIV recognizes substrates with a basic residue, preferably Arginine, at the P-3 position. Some studies suggest a preference for hydrophobic residues at the P-5 position. The consensus sequence can be represented as Hyd-X-R-X-X-S/T , where Hyd is a hydrophobic residue. However, the tertiary structure of the substrate also appears to be a critical determinant for CaMKIV recognition.[11]

Known Substrates: CaMKIV's substrates are predominantly transcription factors and co-regulators that modulate gene expression programs.

| Substrate | Phosphorylation Site(s) | Functional Consequence | Kinetic Parameters | |---|---|---|---|---| | CREB (cAMP response element-binding protein) | Ser133 | Activation of gene transcription | Km ≈ 1 µM (for CaMKK activation of CaMKIV)[12] | | MEF2 (Myocyte Enhancer Factor 2) | - | Relief of transcriptional repression | - | | HDACs (Histone Deacetylases) | - | Nuclear export and relief of transcriptional repression | - | | CBP/p300 (CREB-binding protein) | - | Modulation of histone acetyltransferase activity | - | | Freud-1/CC2D1A | Thr780 | Inactivation of transcriptional repression | - |

Quantitative kinetic data for the direct phosphorylation of substrates by CaMKIV is scarce in the literature.

Experimental Protocols for Determining Substrate Specificity

Several experimental approaches are employed to identify and characterize the substrates of CaMK isoforms. The two most common and powerful methods are in vitro kinase assays and phosphoproteomics.

In Vitro Kinase Assay using Radiolabeled ATP

This classic method directly measures the phosphorylation of a purified protein or synthetic peptide substrate by a specific kinase. The incorporation of a radiolabeled phosphate group from [γ-32P]ATP into the substrate is quantified to determine the kinase activity.[13][14]

Detailed Methodology:

-

Reaction Mixture Preparation:

-

Prepare a 5x kinase reaction buffer containing:

-

250 mM HEPES, pH 7.5

-

50 mM MgCl2

-

5 mM EGTA

-

10 mM DTT

-

-

Prepare a stock solution of the purified CaMK isoform of interest.

-

Prepare a stock solution of the purified substrate protein or synthetic peptide.

-

Prepare a 10x ATP mixture containing 1 mM cold ATP and [γ-32P]ATP (specific activity ~3000 Ci/mmol).

-

Prepare a 10x Ca2+/Calmodulin solution containing 10 mM CaCl2 and 20 µM Calmodulin.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the following on ice:

-

5 µL of 5x kinase reaction buffer

-

Purified CaMK isoform (e.g., 50-100 ng)

-

Substrate (e.g., 1-5 µg of protein or 20-50 µM peptide)

-

2.5 µL of 10x Ca2+/Calmodulin solution

-

Nuclease-free water to a final volume of 22.5 µL.

-

-

Initiate the reaction by adding 2.5 µL of the 10x ATP mixture.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled substrate.

-

Quantify the band intensity using a phosphorimager or densitometry to determine the relative kinase activity.

-

Phosphoproteomics for Unbiased Substrate Discovery

Phosphoproteomics, coupled with mass spectrometry, allows for the large-scale, unbiased identification and quantification of phosphorylation sites in a complex biological sample.[15] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique to compare the phosphoproteomes of cells under different conditions (e.g., with and without kinase activity).[16][17]

Detailed Methodology (SILAC-based workflow):

-

SILAC Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-Arginine and 12C6-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine).

-

Allow the cells to grow for at least five passages to ensure complete incorporation of the labeled amino acids.

-

-

Cell Treatment and Lysis:

-

Treat one cell population with a specific CaMK inhibitor or use a cell line with the target CaMK isoform knocked out/down. The other cell population serves as the control.

-

Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion and Phosphopeptide Enrichment:

-

Digest the combined protein lysate with trypsin.

-

Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, and the ratio of their intensities reflects the relative abundance of that phosphopeptide in the two conditions.

-

-

Data Analysis:

-

Use specialized software to identify the phosphopeptides and quantify the "heavy/light" ratios.

-

Phosphorylation sites that show a significant decrease in the "heavy" (kinase inhibited) sample compared to the "light" (control) sample are candidate substrates of the targeted CaMK isoform.

-

Further bioinformatic analysis can be performed to identify consensus motifs among the identified substrates.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is essential for a clear understanding of CaMK function and the methods used to study them.

CaMKK-CaMKI/IV Signaling Cascade

The activation of CaMKI and CaMKIV is a key downstream event of Ca2+ signaling, mediated by the upstream kinase CaMKK.[1] This cascade plays a crucial role in transcriptional regulation.

Caption: The CaMKK-CaMKI/IV signaling cascade leading to the regulation of downstream effectors.

CaMKII Activation and Downstream Signaling

CaMKII's unique holoenzyme structure and its ability to undergo autophosphorylation lead to a sustained, Ca2+/CaM-independent activity, which is critical for its role in long-term potentiation.

Caption: Activation and downstream signaling of CaMKII, highlighting its autophosphorylation.

Experimental Workflow for In Vitro Kinase Assay

A schematic representation of the steps involved in a radioactive in vitro kinase assay.

Caption: A typical workflow for a radioactive in vitro kinase assay.

Experimental Workflow for SILAC-based Phosphoproteomics

A simplified workflow illustrating the key steps in identifying kinase substrates using SILAC and mass spectrometry.

Caption: A streamlined workflow for kinase substrate identification using SILAC-based phosphoproteomics.

Conclusion

The substrate specificity of CaMK isoforms is a complex and multifaceted area of study. While consensus motifs provide a valuable framework, the tertiary structure of the substrate and the subcellular localization of both the kinase and its targets play crucial roles in determining phosphorylation events in vivo. The experimental approaches outlined in this guide, from targeted in vitro assays to global phosphoproteomic screens, provide a powerful toolkit for researchers to unravel the intricate signaling networks governed by the CaMK family. A deeper understanding of these specificities will undoubtedly pave the way for the development of novel and highly selective therapeutic strategies for a range of diseases where CaMK signaling is dysregulated.

References

- 1. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Lab Standard Operating Procedure Template: Kinase Assay with P-32 | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 8. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introduction [ucl.ac.uk]

- 10. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation | PLOS Biology [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 16. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]

The Architect of Memory: A Technical Guide to Substrate Recognition by Calmodulin-Dependent Protein Kinase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmodulin-Dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase that acts as a fundamental molecular switch in response to intracellular calcium signals. Its role is particularly prominent in synaptic plasticity, the cellular basis of learning and memory. The fidelity of CaMKII's function hinges on its ability to accurately recognize and phosphorylate a diverse array of substrate proteins. This technical guide provides an in-depth exploration of the multifaceted mechanism of substrate recognition by CaMKII, detailing the intricate interplay of its structural domains, the conformational changes induced by calcium/calmodulin, and the regulatory impact of autophosphorylation. This document synthesizes structural, kinetic, and thermodynamic data, presents detailed protocols for key experimental assays, and visualizes complex pathways and workflows to offer a comprehensive resource for professionals in neuroscience and drug development.

Core Concepts in CaMKII Function

Structural Organization: A Multi-Domain Holoenzyme

CaMKII exists as a large dodecameric holoenzyme, with each subunit comprising several distinct functional domains:

-

Catalytic Domain: Located at the N-terminus, this domain is responsible for binding ATP and the substrate, and for catalyzing the transfer of a phosphate group to serine or threonine residues.[1]

-

Regulatory Domain: This segment is immediately C-terminal to the catalytic domain and contains an autoinhibitory sequence that acts as a pseudosubstrate, blocking the substrate-binding site in the inactive state.[1] It also encompasses the calmodulin (CaM) binding region.

-

Variable Linker Region: This region differs between CaMKII isoforms and is subject to alternative splicing.

-

Association (Hub) Domain: Situated at the C-terminus, this domain facilitates the assembly of 12-14 individual CaMKII subunits into the characteristic ring-like holoenzyme structure.

The Activation Sequence: From Calcium Signal to Active Kinase

The activation of CaMKII is a tightly regulated, multi-step process initiated by an increase in intracellular calcium concentration:

-

Calcium-Calmodulin (Ca²⁺/CaM) Binding: Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that enables CaM to bind to the regulatory domain of a CaMKII subunit.

-

Release of Autoinhibition: The binding of Ca²⁺/CaM displaces the autoinhibitory domain from the catalytic site, exposing it and rendering the kinase active.[1]

-

Trans-Autophosphorylation: Once activated, a CaMKII subunit can phosphorylate an adjacent subunit within the same holoenzyme at a key threonine residue (Thr286 in CaMKIIα). This inter-subunit phosphorylation is a critical event.

The T286 Autophosphorylation "Memory Switch"

Phosphorylation at Thr286 has two profound consequences that underpin CaMKII's role as a molecular memory trace:

-

Ca²⁺/CaM Trapping: It increases the affinity of CaMKII for Ca²⁺/CaM by over 1000-fold. This "trapping" mechanism prolongs the active state even after intracellular Ca²⁺ levels have returned to baseline.

-

Autonomous Activity: The phosphorylated regulatory domain is prevented from re-binding to and inhibiting the catalytic site. This allows the kinase to remain partially active even after Ca²⁺/CaM dissociates, creating a state of autonomous, calcium-independent activity.

The Mechanism of Substrate Recognition

Substrate recognition by CaMKII is not merely a passive event but a dynamic process governed by both primary sequence motifs and higher-order structural interactions.

The Consensus Sequence: A Primary Determinant

CaMKII preferentially phosphorylates substrates containing a specific consensus sequence. The minimal consensus motif is generally recognized as R-X-X-S/T , where 'R' is an arginine at the -3 position relative to the phosphorylation site (S/T), and 'X' is any amino acid. However, recent structural studies have revealed a more extended consensus sequence that contributes to high-affinity binding: R/K-X-X-Φ-X-R/K-X-X-S/T-Φ , where Φ represents a hydrophobic residue. The presence of a hydrophobic residue at the -5 position is particularly important for docking into a hydrophobic pocket on the kinase domain.

The Role of the Catalytic Cleft

Once activated, the catalytic cleft of CaMKII becomes accessible to substrates. The arginine at the -3 position of the substrate forms a crucial electrostatic interaction with a glutamic acid residue (E96 in CaMKIIα) in the catalytic cleft, anchoring the substrate in the correct orientation for phosphoryl transfer.

Beyond the Consensus: Substrate Docking and Activator Proteins

Some high-affinity binding partners of CaMKII, such as the NMDA receptor subunit GluN2B, not only serve as substrates but also as activators. These proteins can bind to the catalytic site and, due to their high affinity, can kinetically compete with the rebinding of the autoinhibitory domain. This interaction can maintain CaMKII in an active conformation even in the absence of Ca²⁺/CaM or Thr286 autophosphorylation, providing an alternative mechanism for sustained kinase activity.

Quantitative Analysis of CaMKII Interactions

The interactions of CaMKII with its activators and substrates have been quantified using various biophysical techniques. The following tables summarize key binding and kinetic parameters.

| Ligand | CaMKII State | Method | Dissociation Constant (K_d) | Reference |

| Calmodulin (CaM) | Unphosphorylated | ITC | ~5.9 µM | [2] |

| Calmodulin (CaM) | Thr286-phosphorylated | ITC | ~0.17 nM | [2] |

| GluN2B peptide | Kinase Domain | ITC | 107 ± 47 nM | [1] |

| CaMKIIN peptide | Kinase Domain | ITC | 39 ± 24 nM | [1] |

| Densin-180 peptide | Kinase Domain | ITC | 585 ± 114 nM | [1] |

| Tiam1 peptide | Kinase Domain | ITC | 1.1 ± 0.1 µM | [1] |

| GluA1 peptide | Kinase Domain | ITC | >55 µM | [1] |

Table 1: Dissociation constants for CaMKII binding partners.

| Substrate | CaMKII State | K_m | V_max | Reference |

| Syntide-2 | Non-phosphorylated (Ca²⁺/CaM-dependent) | 7 µM | 9.8 µmol/min/mg | [3] |

| Syntide-2 | Partially Ca²⁺-independent (autophosphorylated) | 21 µM | 6.0 µmol/min/mg | [3] |

Table 2: Kinetic parameters for the phosphorylation of Syntide-2 by CaMKII.

Visualizing CaMKII Signaling and Experimental Workflows

CaMKII Activation and Substrate Phosphorylation Pathway

Logical States of a CaMKII Subunit

Experimental Workflow for an In Vitro Kinase Assay

Key Experimental Protocols

In Vitro CaMKII Kinase Assay (Radioactive P81 Paper Method)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide substrate.

Materials:

-

Purified, active CaMKII

-

Peptide substrate (e.g., Syntide-2, 1-2 mg/mL stock)

-

Calmodulin (CaM, 1 mg/mL stock)

-

10x Kinase Assay Buffer: 500 mM HEPES (pH 7.5), 100 mM MgCl₂, 10 mg/mL BSA

-

10 mM CaCl₂

-

10 mM ATP stock

-

[γ-³²P]ATP (10 mCi/mL)

-

P81 phosphocellulose paper (e.g., Whatman)

-

75 mM phosphoric acid

-

Acetone

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Prepare the Reaction Master Mix: For a set of reactions, prepare a master mix on ice. For a single 25 µL reaction, combine:

-

2.5 µL of 10x Kinase Assay Buffer

-

2.5 µL of 1 mM CaCl₂

-

1.0 µL of Calmodulin (to a final concentration of ~1-2 µM)

-

2.5 µL of Substrate peptide (to a final concentration of ~100 µM)

-

Water to a volume of 20 µL.

-

-

Prepare the ATP Mix: In a separate tube, mix cold ATP and [γ-³²P]ATP to achieve a final concentration of 100-200 µM with a specific activity of ~200-500 cpm/pmol.

-

Initiate the Reaction: Add 5 µL of the ATP mix to the 20 µL master mix containing the kinase. Vortex gently and incubate at 30°C.[1]

-

Stop the Reaction: At defined time points (e.g., 0, 2, 5, 10, 20 minutes), spot 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper. Immediately drop the paper into a beaker containing ~200 mL of 75 mM phosphoric acid.[1]

-

Wash the Papers: After all samples are collected, wash the P81 papers three to four times with 75 mM phosphoric acid for 5 minutes each wash, with gentle stirring. This removes unreacted [γ-³²P]ATP.[1]

-

Dry the Papers: Perform a final quick wash with acetone to facilitate drying. Let the papers air dry completely.

-

Quantify Phosphorylation: Place each dry paper into a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Activity: Convert CPM to pmol of phosphate incorporated using the specific activity of the ATP mix. Kinase activity is typically expressed as pmol/min/µg of enzyme.

Isothermal Titration Calorimetry (ITC) for CaMKII-Calmodulin Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified CaMKII (kinase domain or full-length)

-

Purified Calmodulin (CaM)

-

Identical, extensively dialyzed ITC buffer for both proteins (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM CaCl₂).

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both CaMKII and CaM extensively against the same batch of ITC buffer to minimize buffer mismatch heats.

-

Determine the protein concentrations accurately (e.g., by UV absorbance at 280 nm).

-

Degas both protein solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and injection syringe with the dialysis buffer.

-

-

Loading the Calorimeter:

-

Typically, the macromolecule with the lower concentration is placed in the sample cell, and the ligand at a 10-15 fold higher concentration is loaded into the injection syringe. For CaMKII-CaM interaction, load CaMKII into the cell (e.g., 20-40 µM) and CaM into the syringe (e.g., 200-400 µM).

-

Load ~350-400 µL of CaMKII solution into the sample cell.

-

Load ~50-100 µL of CaM solution into the injection syringe.

-

-

Titration Experiment:

-

Set the titration parameters. A typical experiment consists of an initial small injection (e.g., 0.5 µL) followed by 19-25 larger, identical injections (e.g., 2 µL each) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.

-

The stirring speed should be constant (e.g., 750 rpm).

-

-

Data Analysis:

-

The raw data consists of heat pulses for each injection. Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software (e.g., Origin) to determine the K_d, n, and ΔH.

-

Conclusion and Future Directions

The mechanism of substrate recognition by CaMKII is a sophisticated process that extends beyond a simple consensus sequence. It involves a dynamic interplay between the enzyme's structural domains, allosteric regulation by Ca²⁺/CaM, and the crucial role of autophosphorylation in creating a persistent activity state. High-affinity interactions with certain substrates can further modulate this activity, providing an additional layer of regulatory complexity.

For drug development professionals, understanding these intricate details is paramount. Targeting the substrate binding pocket requires a nuanced approach that considers the extended recognition motif and the conformational states of the kinase. Furthermore, allosteric sites, such as the CaM-binding domain or interfaces involved in autophosphorylation, present attractive alternative targets for the development of highly specific CaMKII modulators. Future research will likely focus on elucidating the structural basis of isoform-specific substrate recognition and the role of the holoenzyme architecture in modulating kinase activity towards complex, multivalent substrates within the crowded cellular environment. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies targeting CaMKII-mediated pathologies.

References

- 1. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamics of calmodulin trapping by Ca2+/calmodulin-dependent protein kinase II: subpicomolar Kd determined using competition titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Spatial Dynamics of CaMK Signaling: A Technical Guide to the Cellular Localization of Newly Identified Substrates

For Immediate Release

This technical guide provides an in-depth exploration of the cellular localization of recently identified substrates for Calcium/Calmodulin-dependent protein kinases (CaMKs). Tailored for researchers, scientists, and drug development professionals, this document synthesizes cutting-edge findings from quantitative proteomics and phosphoproteomics studies. It offers a comprehensive overview of the spatial regulation of CaMK signaling, crucial for understanding its diverse roles in cellular physiology and pathology.

A key focus of this guide is the principle that the subcellular localization of both CaMKs and their substrates is a critical determinant of signal specificity.[1] The dynamic, activity-dependent co-localization of CaMKII with its targets, for instance, dictates the efficiency and specificity of phosphorylation events.[1] This spatial restriction is fundamental to how CaMKs can orchestrate a wide array of cellular processes, from gene expression and synaptic plasticity to muscle contraction.[2]

Quantitative Analysis of Newly Identified CaMKII Substrates

Recent advances in quantitative phosphoproteomics have enabled the identification of numerous novel CaMKII substrates. By comparing the phosphoproteome in the presence and absence of CaMKII activity, researchers have pinpointed specific phosphorylation sites and their corresponding protein substrates.[2][3] The following tables summarize key findings from such studies, categorizing newly identified candidate substrates by their primary cellular localization.

| Cellular Compartment | Newly Identified Candidate CaMKII Substrate | Phosphorylation Site(s) | Observed Regulation | Putative Function | Reference |

| Sarcomere (Z-disc, A-band) | Myosin-binding protein C, fast-type | Multiple sites | Downregulated upon CaMKII inhibition | Regulation of muscle contraction | [3] |

| Titin | Multiple sites | Downregulated upon CaMKII inhibition | Sarcomere assembly and elasticity | [3] | |

| Obscurin | Multiple sites | Downregulated upon CaMKII inhibition | Myofibril organization | [3] | |

| Sarcoplasmic Reticulum | Ryanodine receptor 2 (RyR2) | Ser2815 | Downregulated upon CaMKII inhibition | Calcium release | [3] |

| Phospholamban (PLN) | Thr17 | Downregulated upon CaMKII inhibition | Regulation of SERCA activity | [3] | |

| Nucleus | Histone Deacetylase 5 (HDAC5) | Ser498 | Increased phosphorylation with PE treatment | Transcriptional regulation | [4] |

| Synaptic Factions | Densin-180 | Not specified | Interacts with CaMKII | Scaffolding protein at the PSD | [5] |

| Tiam1 | Not specified | Interacts with CaMKII | Guanine nucleotide exchange factor | [5] | |

| Renal Collecting Duct Cells | Aquaporin-2 (AQP2) | Ser256, Ser269 | Decreased phosphorylation in CAMK2D KO | Water channel regulation | [2] |

Experimental Protocols

The identification and localization of CaMK substrates rely on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol is a standard method for isolating various cellular compartments.[6][7][8]

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer or by passing it through a narrow-gauge needle until cells are lysed, as confirmed by microscopy.[6]

-

-

Isolation of Nuclei:

-

Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C.[9]

-

The resulting pellet contains the nuclear fraction. The supernatant contains the cytoplasm, mitochondria, and membrane fractions.

-

-

Isolation of Mitochondria:

-

Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C.[8]

-

The pellet contains the mitochondrial fraction.

-

-

Isolation of Membrane and Cytosolic Fractions:

-

Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.[6]

-

The supernatant is the cytosolic fraction, and the pellet contains the membrane fraction (microsomes).

-

-

Washing and Solubilization:

-

Each pellet should be washed with the appropriate buffer to minimize cross-contamination.

-

The final pellets can be resuspended in a suitable buffer for downstream analysis such as Western blotting or mass spectrometry.

-

Protocol 2: Quantitative Phosphoproteomics using Stable Isotope Dimethyl Labeling

This method allows for the relative quantification of phosphopeptides between different samples.[3]

-

Protein Extraction and Digestion:

-

Extract total protein from control and experimental (e.g., CaMKII inhibitor-treated) cells or tissues.

-

Reduce and alkylate the proteins, followed by digestion with trypsin.

-

-

Stable Isotope Dimethyl Labeling:

-

Label the peptide mixtures from the control and experimental groups with light and heavy dimethyl labels, respectively, through reductive amination.

-

-

Phosphopeptide Enrichment:

-

Combine the light and heavy labeled peptide mixtures.

-

Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify phosphopeptides and quantify the relative abundance of each phosphopeptide between the control and experimental samples based on the intensity of the light and heavy isotopic peaks.

-

Downregulated phosphosites in the presence of a CaMKII inhibitor are considered candidate CaMKII targets.[3]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the cellular localization of CaMK substrates.

Caption: CaMKII activation and downstream signaling to cytosolic and nuclear substrates.

Caption: Workflow for subcellular fractionation by differential centrifugation.

Caption: Experimental workflow for quantitative phosphoproteomics.

References

- 1. Quantitative proteomics analysis of CaMKII phosphorylation and the CaMKII interactome in the mouse forebrain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Location matters: clarifying the concept of nuclear and cytosolic CaMKII subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Subcellular fractionation protocol [abcam.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of Calmodulin-Dependent Protein Kinase Phosphorylation Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation, a cornerstone of cellular signaling, is orchestrated by a vast network of protein kinases. Among these, the Calmodulin-Dependent Protein Kinases (CaMKs) represent a critical family of enzymes that translate intracellular calcium signals into a diverse array of physiological responses. The specificity and efficacy of CaMK signaling are intrinsically linked to the phosphorylation of serine, threonine, or tyrosine residues within their target substrates. The evolutionary conservation of these phosphorylation sites across different species underscores their fundamental importance in cellular function. This technical guide provides an in-depth exploration of the evolutionary conservation of CaMK phosphorylation sites, detailing the experimental methodologies used for their identification and characterization. It presents a summary of quantitative data on site conservation, outlines key experimental protocols, and utilizes visualizations to illustrate complex signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of kinase signaling and its implications for drug development.

Introduction

Calmodulin-Dependent Protein Kinases (CaMKs) are a family of serine/threonine kinases that play pivotal roles in numerous cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation.[1] Their activity is exquisitely regulated by intracellular calcium levels, which, upon binding to the ubiquitous calcium sensor calmodulin (CaM), triggers a conformational change that activates the kinase. The activated CaMK then phosphorylates a specific repertoire of substrate proteins, thereby modulating their function.

The precise locations of these phosphorylation events, the phosphorylation sites, are not random. They are embedded within specific amino acid sequence motifs that are recognized by the kinase's catalytic domain. The remarkable degree of conservation of many of these phosphorylation sites across diverse species, from yeast to humans, points to a strong evolutionary pressure to maintain these critical regulatory nodes. This conservation implies that the functions governed by these phosphorylation events are fundamental to eukaryotic life.

Understanding the evolutionary conservation of CaMK phosphorylation sites is paramount for several reasons. Firstly, it aids in the identification of functionally significant phosphorylation sites. A site that is conserved across millions of years of evolution is highly likely to have a critical biological role. Secondly, it provides insights into the evolution of signaling pathways and how they have been adapted and modified in different lineages. Finally, for drug development professionals, targeting highly conserved and functionally critical phosphorylation sites can be a promising strategy for the development of novel therapeutics.

This guide will delve into the technical aspects of studying the evolutionary conservation of CaMK phosphorylation sites. We will begin by summarizing the available quantitative data on the conservation of these sites. Subsequently, we will provide detailed experimental protocols for the key techniques used in this field of research. Finally, we will employ diagrams to visualize the intricate CaMK signaling pathways and the workflows used to uncover these conserved regulatory sites.

Quantitative Analysis of Phosphorylation Site Conservation

The degree of conservation of a phosphorylation site can be quantified by comparing the amino acid sequences of orthologous proteins across different species. A phosphorylation site is considered conserved if the phosphorylatable residue (serine, threonine, or tyrosine) and the surrounding recognition motif are present in the orthologs. While a comprehensive database quantifying the conservation of all known CaMK phosphorylation sites across all eukaryotes is not yet available, several studies have provided valuable quantitative data on specific CaMK isoforms and substrates.

Conservation of CaMKII Autophosphorylation Sites in Mammals

A study by Giese et al. (2015) used a mass spectrometry-based approach to identify in vivo autophosphorylation sites in CaMKIIα and CaMKIIβ isoforms in the mouse forebrain.[2] The following table summarizes the identified sites, which are highly conserved across mammalian species.

| CaMKII Isoform | Phosphorylation Site | Subcellular Enrichment | Notes |

| CaMKIIα | Thr286 | Synaptic | Critical for Ca2+/CaM-independent activity. |

| Thr306 | Cytosolic | Inhibits CaM binding. | |

| Ser275 | All fractions | Levels reduced in T286A mutant. | |

| CaMKIIβ | Thr287 | Synaptic | Analogous to Thr286 in CaMKIIα. |

| Ser315 | Cytosolic | Levels reduced in T286A mutant. | |

| Thr320/Thr321 | Cytosolic | Levels reduced in T286A mutant. |

Table 1: In vivo autophosphorylation sites of CaMKIIα and CaMKIIβ in mouse forebrain. Data sourced from Giese et al. (2015).[2]

Conservation of Phosphorylation Sites in Plants

A large-scale comparative phosphoproteomics study of the monocot Oryza sativa (rice) and the dicot Arabidopsis thaliana revealed significant conservation of phosphorylation sites despite the large evolutionary distance between these species.[3] The study found that over 50% of the identified phosphoproteins in rice and Arabidopsis that had orthologs in the other species were also phosphorylated in the orthologous protein. Furthermore, nearly half of these orthologous pairs were phosphorylated at equivalent sites.[3]

| Organism | Total Identified Phosphoproteins | Orthologous Phosphoproteins | Phosphorylation at Equivalent Sites |

| Rice (Oryza sativa) | 3,393 | 1,700 (in Arabidopsis) | ~850 |

| Arabidopsis (Arabidopsis thaliana) | (Data not specified) | (Data not specified) | (Data not specified) |

Table 2: Conservation of phosphorylation sites between rice and Arabidopsis. Data adapted from Nakagami et al. (2010).[3]

Differential Conservation of CaMKII Phosphorylation Sites on a Substrate

Research on the cardiac sodium channel NaV1.5 has shown differential conservation of CaMKII phosphorylation sites across species and isoforms.[4] For instance, the S571 and T594 CaMKII phosphorylation sites are well-conserved among mammalian NaV1.5 orthologs, while the S516 site appears to be exclusive to human NaV1.5.[4] This highlights that while some sites are under strong purifying selection, others may have evolved more recently to confer species-specific regulation.

Experimental Protocols

The identification and characterization of conserved CaMK phosphorylation sites rely on a combination of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited in this guide.